1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone
CAS No.:
Cat. No.: VC18538436
Molecular Formula: C22H36O
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H36O |
|---|---|
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | 1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone |
| Standard InChI | InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3 |
| Standard InChI Key | JGSFSCPYAZYXRL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1CCCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Introduction
Structural Characteristics and Nomenclature
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone is characterized by a fused polycyclic structure. Key features include:
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Chrysene backbone: A four-fused benzene ring system modified with a steroid-like framework.
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Stereochemical configuration: The 10a and 12a positions are methyl-substituted, and the 5α configuration indicates a specific spatial arrangement of the steroid nucleus.
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Functional groups: A ketone group (-C=O) at the 20-position, critical for its potential biological activity and reactivity .
The compound’s IUPAC name, 1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone, reflects its complex stereochemistry and structural modifications .
Table 1: Key Molecular Properties
| Supplier | Product Specifications | Availability |
|---|---|---|
| Leap Chem Co., Ltd | CAS 32318-95-9, purity ≥98% | Bulk orders |
| BOC Sciences | For pharmaceutical research | Custom synthesis |
| Vulcan Chem | Molecular weight: 316.5 g/mol | Research use |
Note: Prices and packaging vary by supplier; direct inquiries recommended .
Future Research Directions
Unexplored Avenues
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Biological Activity Profiling: Screen for anti-inflammatory, anticancer, or enzyme-inhibitory effects.
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Synthesis Optimization: Develop high-yield routes using green chemistry principles.
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Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties.
Structural Analogs
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